molecular formula C17H24FNO3 B13129038 tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 188869-27-4

tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13129038
CAS No.: 188869-27-4
M. Wt: 309.4 g/mol
InChI Key: ALBDGYQRKQAUJW-UKRRQHHQSA-N
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Description

Introduction to tert-Butyl (3R,4S)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Chemical Identity and Structural Features

Systematic Nomenclature and IUPAC Conventions

The compound follows IUPAC naming rules for bicyclic amines:

  • Parent structure : Piperidine (azacyclohexane)
  • Substituents :
    • Position 1: tert-Butoxycarbonyl (Boc) group
    • Position 3: Hydroxymethyl (-CH2OH)
    • Position 4: 4-Fluorophenyl (C6H4F)
  • Stereochemistry : (3R,4S) configuration

IUPAC Name :
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

Property Value
CAS Registry Number 188869-27-4
Molecular Formula C17H24FNO3
Molecular Weight 309.38 g/mol
SMILES FC1=CC=C([C@H]2C@HCN(C(OC(C)(C)C)=O)CC2)C=C1
Molecular Geometry and Stereochemical Configuration

X-ray crystallography of related piperidine derivatives reveals:

  • Piperidine ring : Adopts a chair conformation with axial/equatorial substituent positioning
  • Stereochemical centers :
    • C3 (R-configuration): Hydroxymethyl group equatorial
    • C4 (S-configuration): 4-Fluorophenyl group axial
  • Boc group : Occupies equatorial position at N1 to minimize 1,3-diaxial interactions

Key bond distances :

  • C3-C(hydroxymethyl): 1.54 Å (typical C-C single bond)
  • N1-C(tert-butyl): 1.33 Å (carbamate linkage)
Conformational Analysis of Piperidine Core

Comparative studies of 4-substituted piperidines demonstrate:

Substituent ΔG° (axial-equatorial) Protonation Effect
4-Fluorophenyl -0.8 kcal/mol +0.7 kcal/mol stabilization
Hydroxymethyl -1.2 kcal/mol Minimal change
tert-Butoxycarbonyl -2.1 kcal/mol N/A (non-basic)
  • Ring puckering parameters :
    • Q = 0.54 Å (chair distortion)
    • θ = 28-34° (twist angle)
  • 4-Fluorophenyl orientation :
    • Axial position favored due to C-F dipole stabilization with protonated nitrogen
    • Torsional angle C3-C4-C25-C30 = 10-20°

Properties

CAS No.

188869-27-4

Molecular Formula

C17H24FNO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m1/s1

InChI Key

ALBDGYQRKQAUJW-UKRRQHHQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route from Literature and Patents

A representative synthesis is described in patent WO2002053537A1 and related literature, which outlines a process for preparing trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine derivatives:

  • Formation of the Piperidine Core:

    • Starting from a suitable piperidine precursor, a trans-relationship between the 3- and 4-substituents is established through stereoselective reactions.
    • Methods include nucleophilic addition to cyclic imines or ring-closing reactions with stereocontrol.
  • Introduction of the 4-Fluorophenyl Group:

    • The 4-position is functionalized via electrophilic aromatic substitution or by using 4-fluorophenyl-containing reagents.
    • Cross-coupling reactions (e.g., Suzuki or Negishi couplings) may be employed for arylation.
  • Hydroxymethyl Group Installation:

    • The 3-position hydroxymethyl substituent is introduced by reduction of an aldehyde intermediate or by hydroxymethylation using formaldehyde derivatives under controlled conditions.
  • Nitrogen Protection:

    • The free amine on the piperidine ring is protected using tert-butyl carbamate (Boc) groups.
    • Reaction with Boc anhydride in the presence of a base (e.g., triethylamine) under mild conditions yields the Boc-protected product.
  • Stereochemical Control:

    • Chiral auxiliaries, chiral catalysts, or resolution methods are used to obtain the (3R,4S) stereoisomer.
    • The trans stereochemistry is favored by reaction conditions and choice of reagents.

Example Preparation Procedure (Generalized)

Step Reagents/Conditions Outcome
1. Piperidine ring formation Cyclization of suitable precursors under acidic/basic catalysis Formation of piperidine ring with substituents
2. Aryl substitution Cross-coupling with 4-fluorophenyl boronic acid or halide Introduction of 4-fluorophenyl group
3. Hydroxymethylation Reduction of aldehyde intermediate using NaBH4 or catalytic hydrogenation Introduction of 3-hydroxymethyl group
4. Boc protection Reaction with Boc anhydride, base, room temperature Formation of tert-butyl carbamate protecting group
5. Purification Chromatography or recrystallization Isolation of pure stereoisomer

Preparation Data and Calculations

Molecular Weight and Formula

Parameter Value
Molecular Formula C17H24FNO3
Molecular Weight 309.4 g/mol

Stock Solution Preparation (Example from GLP Bio)

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.23 16.16 32.32
5 mM Solution Volume (mL) 0.65 3.23 6.46
10 mM Solution Volume (mL) 0.32 1.62 3.23

Note: Solutions prepared in DMSO and diluted with PEG300, Tween 80, and water for in vivo formulations ensuring clarity at each step.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is commonly used for purification.
  • Crystallization: Stereoisomeric purity is often enhanced by selective crystallization.
  • Chiral HPLC: Used to confirm stereochemical purity and separate enantiomers if needed.
  • Spectroscopic Methods: NMR (1H, 13C), IR, and MS confirm structure and purity.

Summary of Key Research Findings

  • The stereoselective synthesis of tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate is well-documented in patent literature, emphasizing control over stereochemistry and functional group installation.
  • Protection of the nitrogen with a Boc group is standard to improve stability and facilitate purification.
  • Cross-coupling and reduction reactions are pivotal in the synthetic route.
  • Preparation methods include careful solvent selection and stepwise addition to maintain solution clarity and compound stability, especially for in vivo formulation preparations.
  • The compound’s stereochemistry is critical and achieved through either chiral synthesis or resolution techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The fluorophenyl group can undergo reduction reactions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the reduced fluorophenyl derivative.

    Substitution: The major products would be the substituted phenyl derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate may exhibit neuroprotective effects. It has been studied for its potential in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress.

Antidepressant Activity

Studies have explored the compound's effects on mood regulation and its potential as an antidepressant. The structural analogs of this compound have shown promise in increasing serotonin levels in the brain, suggesting a mechanism that could alleviate symptoms of depression.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction in malignant cells.

Case Studies

Several case studies have documented the applications of this compound:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of similar piperidine derivatives on neuronal cells exposed to neurotoxins. The results indicated that these compounds could significantly reduce cell death and promote cell survival through antioxidant mechanisms.
  • Case Study 2 : In a clinical trial focusing on depression, a derivative of this compound was administered to patients with major depressive disorder. The outcomes showed a marked improvement in mood scores compared to placebo controls, suggesting its efficacy as an antidepressant.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the hydroxymethyl group can participate in hydrogen bonding. The tert-butyl ester may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(3S,4R)-tert-Butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (Compound 10a)
  • Key Differences :
    • 3-Methoxycarbonyl group replaces the hydroxymethyl on the phenyl ring.
    • Synthesis : Achieved via tetrabutylammonium fluoride (TBAF)-mediated deprotection of a silyl ether, yielding a clear oil with 100% efficiency .
  • Impact :
    • Increased electron-withdrawing character from the methoxycarbonyl group enhances stability and binding affinity for kinase targets like G protein-coupled receptor kinase 2 (GRK2) .
(3R,4S)-tert-Butyl 4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
  • Key Differences: 3-Cyanomethyl group introduces a strong electron-withdrawing substituent.

Variations in Piperidine Substituents

tert-Butyl (3R,4S)-4-(4-chlorophenyl)-3-(furan-2-yl)piperidine-1-carboxylate (Compound 65)
  • Key Differences :
    • 4-Chlorophenyl and 3-furan-2-yl substituents.
  • Synthesis : Nickel-catalyzed cross-coupling yields 75% of a colorless oil .
  • Impact :
    • The chlorophenyl group increases lipophilicity, while the furan introduces heterocyclic diversity, useful in modular drug design .
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
  • Key Differences :
    • 3-Fluoro and 4-hydroxy groups replace the hydroxymethyl and fluorophenyl moieties.

Functional Group Modifications

Paroxetine-Related Impurity: Phenyl (3R,4S)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
  • Key Differences :
    • Benzo[d][1,3]dioxol-5-yloxy group replaces the hydroxymethyl.

Key Research Findings

Stereochemical Influence : Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (without the carbamate) demonstrates strong diastereomeric interactions in apolar solvents, critical for chiral resolution .

Synthetic Flexibility : The tert-butyl carbamate group enables straightforward deprotection under acidic conditions, facilitating diverse derivatization (e.g., amidation in ) .

Biological Relevance: Derivatives with electron-withdrawing groups (e.g., methoxycarbonyl, cyanomethyl) show enhanced binding to kinases, highlighting substituent-driven activity modulation .

Biological Activity

The compound tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C13_{13}H16_{16}FNO2_{2}
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 1610418-18-2
  • Purity : Typically ≥ 97%
  • Storage Conditions : Store in a dark place at 2-8°C.

Research indicates that the compound functions primarily as a selective inhibitor of certain enzymes involved in inflammatory processes. The presence of the fluorophenyl group enhances its binding affinity to target proteins, which is crucial for its biological activity.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory diseases. Inhibitors of sEH can reduce inflammation by stabilizing epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties.

Biological Activity

The biological activity of this compound includes:

  • Anti-inflammatory Effects : Demonstrated through various in vitro and in vivo studies.
  • Analgesic Properties : Indicated by reductions in pain responses in animal models.

Case Studies

  • Study on Inflammatory Response :
    • In a study involving mice with induced acute inflammation, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound effectively modulates the inflammatory response by targeting specific pathways associated with sEH inhibition.
  • Pain Management Research :
    • Another study evaluated the analgesic potential of the compound using a formalin-induced pain model. Results showed that administration led to a marked decrease in pain scores compared to control groups, indicating its potential utility in pain management therapies.

Data Table: Summary of Biological Activities

Activity TypeModel UsedResultsReference
Anti-inflammatoryMice with LPS-induced inflammationSignificant reduction in TNF-α and IL-6 levels
AnalgesicFormalin-induced pain modelDecreased pain scores
Enzyme inhibitionsEH activity assayIC50_{50} value of 0.05 nM

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